5-Chloro-2-hydrazinopyrimidine
Overview
Description
5-Chloro-2-hydrazinopyrimidine is a chemical compound with the molecular formula C4H5ClN4 and a molecular weight of 144.56 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-hydrazinopyrimidine is 1S/C4H5ClN4/c5-3-1-7-4 (9-6)8-2-3/h1-2H,6H2, (H,7,8,9)
. The InChI key is WUDNSGDMTFEQIF-UHFFFAOYSA-N
. The canonical SMILES structure is C1=C (C=NC (=N1)NN)Cl
.
Physical And Chemical Properties Analysis
5-Chloro-2-hydrazinopyrimidine is a solid substance . It has a molecular weight of 144.56 g/mol . The compound has a topological polar surface area of 63.8 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .
Scientific Research Applications
Antiasthma Agents
5-Chloro-2-hydrazinopyrimidine derivatives, specifically triazolo[1,5-c]pyrimidines, were studied for their potential as antiasthma agents. Utilizing the human basophil histamine release assay, some compounds showed activity as mediator release inhibitors, indicating potential for further pharmacological and toxicological study in asthma treatment (Medwid et al., 1990).
Antitumor Activity
A series of hydrazinopyrimidine-5-carbonitrile derivatives were synthesized and evaluated for in vitro anticancer activity against various human cancer cell lines. Some compounds demonstrated significant inhibitory effects on the growth of a range of cancer cells, highlighting their potential as antitumor agents (Cocco et al., 2006).
Antimicrobial Activity
Thienopyrimidine derivatives, synthesized from hydrazinopyrimidine, exhibited strong antimicrobial properties. These compounds were tested against various bacteria and fungi strains, with some showing the best antimicrobial activity among all tested compounds (Ahmed et al., 2020).
Apoptogenic Effect in Leukemia Cells
Studies on pyrimidine derivatives, including hydrazinopyrimidines, have demonstrated their role in inducing apoptosis in murine leukemia cells. This apoptogenic effect points to their potential application in cancer chemotherapy (Gorneva et al., 2005).
Chemosensor and Molecular Logic Gate
Hydrazinopyrimidine derivatives have been developed as chemosensors for Al3+ detection, demonstrating significant fluorescence enhancement. This application extends to the development of a molecular logic gate for Al3+, highlighting its potential in biological applications (Das et al., 2018).
Safety And Hazards
The safety information for 5-Chloro-2-hydrazinopyrimidine indicates that it has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Relevant Papers
One relevant paper is titled "5‐Chloro‐2‐Hydroxypyridine Derivatives with Push‐Pull Electron Structure Enable Durable and Efficient Perovskite Solar Cells" . The paper discusses how 5-chloro-2-hydroxypyridine derivatives with a push-pull electronic structure configuration can improve the performance of perovskite solar cells .
properties
IUPAC Name |
(5-chloropyrimidin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDNSGDMTFEQIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482902 | |
Record name | 5-Chloro-2-hydrazinopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-hydrazinopyrimidine | |
CAS RN |
823-90-5 | |
Record name | 5-Chloro-2-hydrazinylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=823-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-hydrazinopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-hydrazinopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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